3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide

Description

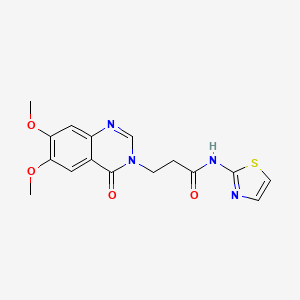

3-(6,7-Dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a synthetic small molecule characterized by a quinazolinone core substituted with methoxy groups at positions 6 and 7, linked via a propanamide bridge to a 1,3-thiazol-2-yl moiety. Its molecular formula is C₁₆H₁₆N₄O₄S, with a molecular weight of 360.39 g/mol .

Properties

Molecular Formula |

C16H16N4O4S |

|---|---|

Molecular Weight |

360.4 g/mol |

IUPAC Name |

3-(6,7-dimethoxy-4-oxoquinazolin-3-yl)-N-(1,3-thiazol-2-yl)propanamide |

InChI |

InChI=1S/C16H16N4O4S/c1-23-12-7-10-11(8-13(12)24-2)18-9-20(15(10)22)5-3-14(21)19-16-17-4-6-25-16/h4,6-9H,3,5H2,1-2H3,(H,17,19,21) |

InChI Key |

GIRRPTXDGCLGLN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C=N2)CCC(=O)NC3=NC=CS3)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide typically involves multiple steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the condensation of anthranilic acid with formamide or its derivatives under acidic or basic conditions.

Introduction of Methoxy Groups: The methoxy groups at positions 6 and 7 can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of α-haloketones with thiourea under reflux conditions.

Coupling of Quinazolinone and Thiazole: The final step involves the coupling of the quinazolinone and thiazole moieties through a propanamide linker. This can be achieved by reacting the quinazolinone derivative with a thiazole-containing amine in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions can target the carbonyl group in the quinazolinone ring, potentially converting it to a hydroxyl group.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions

Biological Activity

The compound 3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)propanamide is a derivative of quinazolinone and thiazole, which has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies highlighting its pharmacological properties.

- Molecular Formula: C20H22N4O4S

- Molecular Weight: 398.48 g/mol

- IUPAC Name: this compound

Synthesis

The synthesis of this compound typically involves:

- Formation of the Quinazolinone Core: Cyclization of anthranilic acid derivatives with formamide.

- Methoxy Group Introduction: Methylation reactions using dimethyl sulfate or methyl iodide.

- Thiazole Attachment: Coupling the quinazolinone with thiazole derivatives through amide bond formation.

Antibacterial Activity

Recent studies have indicated that quinazolinone derivatives exhibit significant antibacterial activity. The compound was tested against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). It demonstrated a minimum inhibitory concentration (MIC) ranging from 4 to 8 µg/mL , showing potent activity against resistant strains .

The mechanism by which this compound exerts its biological effects includes:

- Enzyme Inhibition: It may inhibit key enzymes involved in bacterial cell wall synthesis or DNA replication.

- Receptor Interaction: The compound can bind to specific receptors, modulating cellular signaling pathways.

Cytotoxicity and Safety Profile

In vitro studies have shown that the compound is non-toxic to human endothelial cells (HUVEC) and liver cells (HepG2), with a cytotoxic concentration (CC50) greater than 50 µM . This suggests a favorable safety profile for potential therapeutic applications .

Study 1: Antibacterial Efficacy

In a comparative study, the compound was evaluated alongside other quinazolinone derivatives for its ability to inhibit bacterial growth. Results indicated that it outperformed several analogs in terms of potency against MRSA, with IC50 values significantly lower than those of traditional antibiotics .

| Compound | MIC (µg/mL) | IC50 (µM) |

|---|---|---|

| Tested Compound | 4–8 | 1.21 |

| Compound A | 16 | 5.00 |

| Compound B | 32 | 10.00 |

Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound exhibits good metabolic stability with a half-life greater than 372.8 minutes in plasma and approximately 24.5 minutes in liver microsomes. This suggests potential for oral bioavailability and effective therapeutic dosing .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural homology with several derivatives, primarily differing in substituents on the quinazolinone ring or the terminal amide group. Below is a detailed comparison based on molecular properties, synthetic data, and biological relevance:

Table 1: Structural and Physicochemical Comparison

Key Observations

Quinazolinone Substitution Effects: The target compound’s 6,7-dimethoxy groups contrast with the 6-fluoro substituent in the glucokinase-bound analog (4ISE). The fluorinated analog (4ISE) demonstrated direct interaction with human glucokinase, as evidenced by its co-crystal structure (PDB: 4ISE), suggesting that halogenation at position 6 may optimize allosteric activation .

Terminal Amide Group Variations :

- Replacement of the thiazol-2-yl group with naphthyl (as in C₂₃H₂₁N₃O₄) increases hydrophobicity, which may reduce solubility but improve membrane permeability .

- Compounds with oxadiazole-thioether linkages (e.g., 8d, 8e) exhibit higher melting points (135–158°C), indicating greater crystalline stability compared to the target compound .

The 6-fluoro analog’s glucokinase activation highlights the importance of quinazolinone modifications in targeting metabolic enzymes .

Table 2: Spectroscopic and Computational Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.